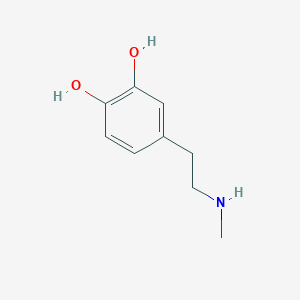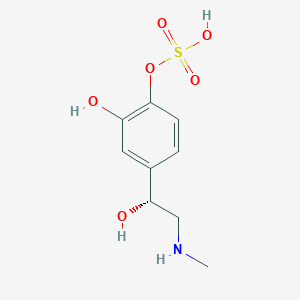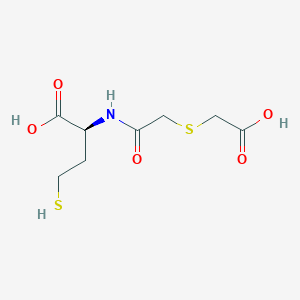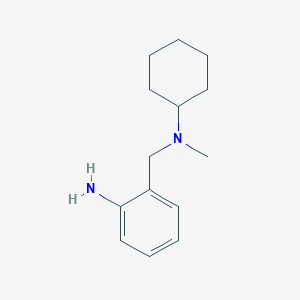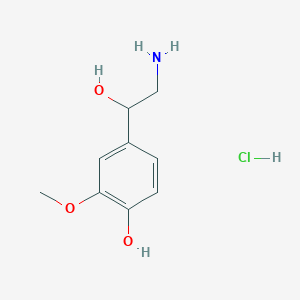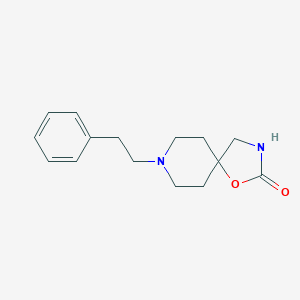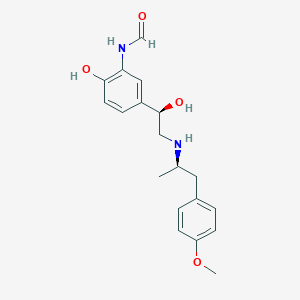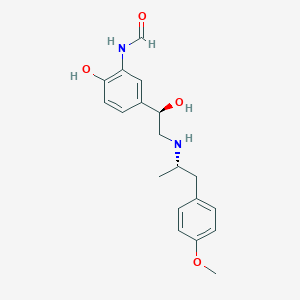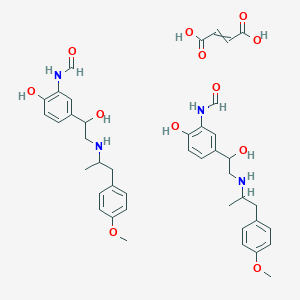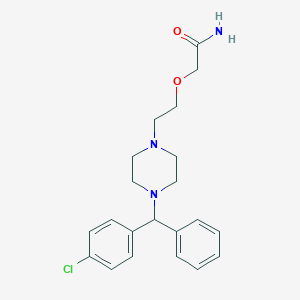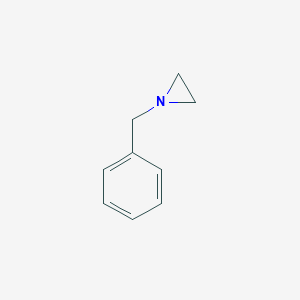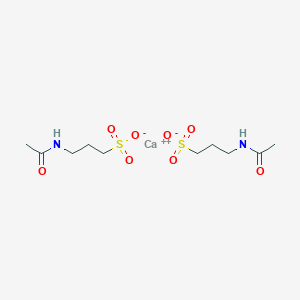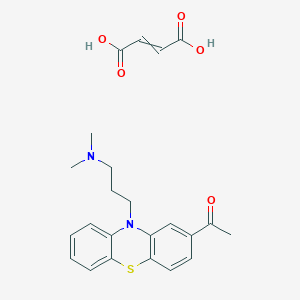
Acepromazinmaleat
Übersicht
Beschreibung
Acepromazin, auch bekannt als Acetylpromazin, ist ein Phenothiazin-Derivat, das in der Veterinärmedizin hauptsächlich als Sedativum und Antiemetikum eingesetzt wird. Es wurde in den 1950er Jahren zunächst als Antipsychotikum für den Menschen entwickelt, aber seine Verwendung in der Humanmedizin ist aufgrund von Nebenwirkungen und der Verfügbarkeit besserer Alternativen deutlich zurückgegangen. Es wird jedoch weiterhin in großem Umfang bei Tieren eingesetzt, insbesondere bei Hunden, Katzen und Pferden, um sie vor chirurgischen Eingriffen oder stressigen Ereignissen zu beruhigen .
Wissenschaftliche Forschungsanwendungen
Acepromazin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Phenothiazin-Derivaten zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmitterrezeptoren und seiner potenziellen neuroprotektiven Eigenschaften.
Medizin: Wird hauptsächlich in der Veterinärmedizin zur Sedierung und als Antiemetikum eingesetzt. Es wird auch auf seine potenzielle Anwendung bei der Behandlung von Angst und Aggression bei Tieren untersucht.
Industrie: Wird in der Formulierung von Tierarzneimitteln und als Standard in der analytischen Chemie zur Methodenentwicklung verwendet
5. Wirkmechanismus
Acepromazin entfaltet seine Wirkung hauptsächlich durch Antagonismus verschiedener Neurotransmitterrezeptoren:
Dopaminerge Rezeptoren: Blockiert postsynaptische D2-Rezeptoren, was zu sedierenden und antiemetischen Wirkungen führt.
Serotonerge Rezeptoren: Antagonisiert 5-HT1- und 5-HT2-Rezeptoren, was zu seinen anxiolytischen und antiaggressiven Eigenschaften beiträgt.
Histaminerge Rezeptoren: Blockiert H1-Rezeptoren, was zu Sedierung und Antiemetikum führt.
Adrenerge Rezeptoren: Antagonisiert Alpha1-Rezeptoren, was zu Vasodilatation und Hypotonie führt.
Muskarinerge Rezeptoren: Blockiert M1- und M2-Rezeptoren, was zu anticholinergen Wirkungen wie Mundtrockenheit und verschwommenem Sehen führt
Wirkmechanismus
Target of Action
Acepromazine maleate primarily targets various postsynaptic receptors. These include dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . Each of these receptors plays a crucial role in different physiological processes, contributing to the drug’s overall effect.
Mode of Action
Acepromazine maleate acts as an antagonist on its target receptors, blocking their normal function . This blocking action results in a variety of effects:
- Dopaminergic receptors: Blocking these receptors has antipsychotic properties, affecting both productive and unproductive symptoms .
- Serotonergic receptors: Their blockade leads to anxiolytic, antidepressive, and antiaggressive properties, as well as an attenuation of extrapyramidal side-effects .
- Histaminergic receptors: Blocking these receptors leads to sedation, antiemesis, vertigo, and a fall in blood pressure .
- Alpha1/alpha2-receptors: Their blockade leads to antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, and sedation .
- Muscarinic (cholinergic) M1/M2-receptors: Blocking these receptors causes anticholinergic symptoms .
Biochemical Pathways
Acepromazine maleate affects multiple biochemical pathways due to its broad receptor antagonism. It primarily impacts the dopaminergic, serotonergic, histaminergic, adrenergic, and cholinergic pathways . The downstream effects of these pathway alterations contribute to the drug’s sedative, antiemetic, and antipsychotic effects.
Pharmacokinetics
Acepromazine maleate has a high volume of distribution with a bioavailability of 6.6 L/kg . It is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . The elimination half-life is approximately 3 hours in horses and 15.9 hours in canines .
Result of Action
The molecular and cellular effects of acepromazine maleate’s action primarily involve sedation, muscular relaxation, and a reduction in spontaneous activity . These effects are due to its depressant effect on the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of acepromazine maleate. For instance, the drug should be used with caution in certain environments or conditions, such as in geriatric or debilitated animals due to its potential for profound cardiac effects, namely hypotension due to peripheral vasodilation . Furthermore, the drug’s effect can be influenced by the animal’s health status and the presence of other medications.
Biochemische Analyse
Biochemical Properties
Acepromazine maleate acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These interactions influence various biochemical reactions, leading to its antipsychotic, anxiolytic, antidepressive, and antiaggressive properties .
Cellular Effects
Acepromazine maleate has a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It influences cell function by interacting with various receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Acepromazine maleate involves its antagonistic effect on different postsynaptic receptors . It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
Acepromazine maleate is given 30 to 60 minutes before the triggering event in animals . The effects of the product vary with different dosages. For instance, a lower dose might be ineffective, requiring more to be given . High doses can lead to toxic or adverse effects .
Metabolic Pathways
Acepromazine maleate is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . It interacts with various enzymes during this process .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Acepromazin wird durch einen mehrstufigen Prozess synthetisiert, bei dem Phenothiazin mit verschiedenen Reagenzien umgesetzt wird. Die wichtigsten Schritte umfassen:
N-Alkylierung: Phenothiazin wird mit 3-Dimethylaminopropylchlorid in Gegenwart einer Base umgesetzt, um N-(3-Dimethylaminopropyl)phenothiazin zu bilden.
Acylierung: Die resultierende Verbindung wird dann mit Acetylchlorid acyliert, um Acepromazin zu erhalten.
Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Herstellung von Acepromazin unter Verwendung ähnlicher synthetischer Wege, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei oft fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie zum Einsatz kommen .
Arten von Reaktionen:
Oxidation: Acepromazin kann oxidiert werden, um Hydroxyethylpromazin-Sulfoxid, seinen primären Metaboliten, zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Acepromazin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Phenothiazinrings.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide.
Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel oder Nukleophile.
Hauptprodukte:
Oxidation: Hydroxyethylpromazin-Sulfoxid.
Reduktion: Reduzierte Formen von Acepromazin, obwohl diese weniger häufig vorkommen.
Substitution: Verschiedene substituierte Phenothiazin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Acepromazin wird oft mit anderen Phenothiazin-Derivaten verglichen:
Chlorpromazin: Wird in der Humanmedizin als Antipsychotikum eingesetzt. Es hat einen ähnlichen Wirkmechanismus, wird aber häufiger beim Menschen eingesetzt.
Promazin: Ein weiteres Phenothiazin-Derivat mit ähnlichen sedierenden Eigenschaften, aber weniger potent als Acepromazin.
Triflupromazin: Wird beim Menschen als Antipsychotikum und Antiemetikum eingesetzt, mit einer höheren Potenz als Acepromazin.
Einzigartigkeit: Die Hauptanwendung von Acepromazin in der Veterinärmedizin, insbesondere zur Sedierung und als Antiemetikum, unterscheidet es von anderen Phenothiazin-Derivaten. Sein Sicherheitsprofil und seine Wirksamkeit bei Tieren machen es zur bevorzugten Wahl für Tierärzte .
Eigenschaften
IUPAC Name |
but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.
A: Acepromazine Maleate can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []
A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that Acepromazine Maleate inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []
ANone: The molecular formula of Acepromazine Maleate is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.
A: Acepromazine Maleate is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.
ANone: Acepromazine Maleate is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.
ANone: Acepromazine Maleate is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.
A: While Acepromazine Maleate itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []
A: Research suggests that Acepromazine Maleate can affect IOP. Studies in dogs have demonstrated that intramuscular injection of Acepromazine Maleate can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that Acepromazine Maleate might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []
A: A study investigating the effects of Acepromazine Maleate on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with Acepromazine Maleate doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []
A: Research indicates that Acepromazine Maleate can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []
A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to Acepromazine Maleate during anesthesia in dogs. []
A: While generally considered safe when used appropriately, Acepromazine Maleate can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


